
Fmoc-Thr-OtBu
Vue d'ensemble
Description
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is a chemical compound widely used in peptide synthesis. It is a derivative of L-threonine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological research applications .
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-Thr-OtBu is widely used in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with various coupling reagents. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
Case Study: Synthesis of Peptidomimetics
In a study by Román et al. (2023), this compound was utilized in the synthesis of N-methyl amino acids, which are crucial for developing peptidomimetic drugs. The research demonstrated efficient coupling reactions leading to high yields of the desired products, showcasing the utility of this compound in drug design .
Self-Assembly Studies
Recent research has explored the self-assembly properties of this compound, revealing its potential in creating novel materials with specific morphologies.
Case Study: Morphological Changes
Kshtriya et al. (2021) investigated how this compound influences the self-assembly of peptide structures. Their findings indicated that varying concentrations and temperatures led to distinct morphological transitions, such as spheres and rods. This study highlights the compound's ability to form complex structures that could be harnessed for applications in nanotechnology and materials science .
Drug Delivery Systems
This compound has been explored as a building block for drug delivery systems due to its biocompatibility and ability to form stable structures.
Case Study: Anticancer Drug Delivery
A report highlighted the use of this compound in self-assembled structures designed for targeted drug delivery in cancer therapy. The study demonstrated that these assemblies could encapsulate therapeutic agents, enhancing their stability and bioavailability while allowing for controlled release .
Bioconjugation
The versatility of this compound extends to bioconjugation techniques, where it serves as a linker or building block for constructing complex biomolecules.
Case Study: Glycoamino Acid Synthesis
In a recent publication, researchers reported the synthesis of glycoamino acid building blocks using this compound as a precursor. This method allowed for the efficient incorporation of carbohydrate moieties into peptides, which is essential for developing glycoprotein mimetics and studying protein interactions .
Material Science Applications
The unique properties of this compound make it suitable for various applications in material science, particularly in creating functionalized surfaces or coatings.
Case Study: Supramolecular Architectures
Research has shown that self-assembled structures formed from this compound can be used to create supramolecular architectures with specific functionalities. These materials have potential applications in sensors, catalysis, and drug delivery systems due to their tunable properties .
Summary Table of Applications
Mécanisme D'action
Target of Action
Fmoc-Thr-OtBu primarily targets amino acids in peptides during peptide synthesis . It serves as a protecting group for the amino and hydroxyl functions of threonine, an amino acid .
Mode of Action
The compound interacts with its targets by acting as a protecting group for the amino and hydroxyl functions of threonine during peptide synthesis . This protection prevents the amino and carboxylic groups of threonine from reacting in subsequent synthesis steps .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis . It can be used to synthesize complex depsipeptides and chlorofusin analogues .
Pharmacokinetics
Its bioavailability is determined by its efficiency in peptide synthesis reactions .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, including complex depsipeptides and chlorofusin analogues . It ensures that the amino and hydroxyl functions of threonine are protected during synthesis, preventing unwanted reactions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis environment . Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability .
Analyse Biochimique
Biochemical Properties
Fmoc-Thr-OtBu plays a significant role in biochemical reactions, particularly in the synthesis of complex peptides . The Fmoc group serves as a protecting group for the amine function, while the tert-butyl ester (OtBu) protects the hydroxyl function of threonine . This dual protection prevents unwanted reactions during the synthesis process .
Cellular Effects
The specific cellular effects of this compound are largely dependent on the peptide sequence it is incorporated into. As a building block in peptide synthesis, this compound can contribute to the biological activity of the resulting peptide, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amine to participate in peptide bond formation. The OtBu group is removed under acidic conditions, freeing the hydroxyl group of threonine .
Temporal Effects in Laboratory Settings
In the context of solid-phase peptide synthesis, this compound is stable under the conditions used for peptide chain elongation . The Fmoc group is stable to the acidic conditions used for chain elongation but is removed under basic conditions. The OtBu group is stable under the conditions used for chain elongation and Fmoc removal but is removed under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The hydroxyl group of threonine is protected with a tert-butyl ester. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane. The reaction mixture is cooled in an ice bath, and the Fmoc chloride is added slowly. The reaction is then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Deprotection: Fmoc group removal yields the free amino group.
Coupling: Formation of peptide bonds with other amino acids.
Hydrolysis: Removal of the tert-butyl ester group yields the free carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid alpha-tert-butyl ester
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine tert-Butyl Ester
Uniqueness
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. Its ability to protect both the amino and hydroxyl groups of threonine makes it particularly valuable in the synthesis of complex peptides and proteins .
Activité Biologique
Fmoc-Thr-OtBu (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-threonine) is a threonine derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound serves as a key building block in the production of bioactive peptides, which have various therapeutic applications. Understanding the biological activity of this compound is essential for its effective utilization in medicinal chemistry and biochemistry.
- Molecular Formula : C23H27NO5
- Molecular Weight : 397.464 g/mol
- CAS Number : 120791-76-6
- Melting Point : Approximately 100°C
Synthesis and Stability
This compound is synthesized using Fmoc chemistry, which involves protecting the amino group with a fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group with a tert-butyl (OtBu) group. This protection strategy enhances the stability of the threonine residue during peptide synthesis. Studies have shown that the removal of the Fmoc group can lead to side reactions, making careful optimization of reaction conditions critical .
Antimicrobial Properties
Research indicates that peptides synthesized using this compound exhibit significant antimicrobial activity. For instance, synthetic peptides derived from lactoferricin, which include threonine residues, have demonstrated potent antibacterial effects against various strains of bacteria, including E. coli and E. faecalis. The mechanism of action involves disruption of bacterial cell membranes due to electrostatic interactions between positively charged residues and negatively charged components of bacterial membranes .
Antitumor Activity
Peptides incorporating this compound have also been evaluated for their antitumor properties. In vitro studies show that certain peptide sequences exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The presence of threonine may enhance peptide stability and bioactivity, contributing to their efficacy as anticancer agents .
Study 1: Antibacterial Peptide Synthesis
In a study focused on synthesizing antimicrobial peptides, researchers utilized this compound as a building block. The synthesized peptides were characterized using RP-HPLC and MALDI-TOF-MS techniques. The results indicated that peptides containing multiple threonine residues showed enhanced antimicrobial activity compared to those with fewer or no threonine residues.
Peptide Code | Sequence | MIC (µM) E. coli | MIC (µM) E. faecalis |
---|---|---|---|
I | RRWQWR | 101.5 | 202.9 |
I.1 | RRWQWR | 94.6 | 189.1 |
I.2 | RWQWRWQWR | 26.9 | 33.7 |
This table summarizes the minimum inhibitory concentrations (MIC) for various synthesized peptides .
Study 2: Peptide Stability and Activity
Another investigation analyzed the stability and biological activity of peptides synthesized with this compound under different conditions. The study demonstrated that peptides synthesized at lower temperatures exhibited higher purity and stability, leading to better biological activity when tested against cancer cell lines .
Propriétés
IUPAC Name |
tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQPSBMLDCJGN-VLIAUNLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472330 | |
Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120791-76-6 | |
Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.